5-ethyl-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane
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Overview
Description
5-ethyl-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane: is a member of the silatrane family, which are tricyclic organosilicon compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane typically involves the reaction of silatrane HSi(OCH2CH2)3N with ethylating agents. The reaction conditions often include the use of solvents such as xylene and mild heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the silicon atom, leading to the formation of siloxane derivatives.
Reduction: Reduction reactions can also occur, especially in the presence of reducing agents like lithium aluminum hydride.
Substitution: The compound is prone to nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed:
Oxidation: Siloxane derivatives.
Reduction: Reduced silatrane derivatives.
Substitution: Various substituted silatranes depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, particularly for the preparation of other silatrane derivatives. Its unique structure allows for selective reactions that are valuable in synthetic chemistry .
Biology and Medicine: Silatranes, including 5-ethyl-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane, have shown potential biological activity. They are being investigated for their antitumor properties and other therapeutic applications .
Industry: In the industrial sector, this compound can be used in the development of new materials, particularly those that require the incorporation of silicon atoms for enhanced properties such as thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 5-ethyl-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane involves its interaction with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen and nitrogen atoms, leading to the formation of stable complexes. These interactions can influence the compound’s reactivity and its potential biological activity .
Comparison with Similar Compounds
- 2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
- 1-ethyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
- 1-phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
Comparison: 5-ethyl-4,6,11-trioxa-1-aza-5-silabicyclo[33Compared to other similar compounds, it may exhibit different biological activities and chemical reactivities, making it a valuable compound for specific applications .
Properties
CAS No. |
2097-16-7 |
---|---|
Molecular Formula |
C8H17NO3Si |
Molecular Weight |
203.31 g/mol |
IUPAC Name |
1-ethyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C8H17NO3Si/c1-2-13-10-6-3-9(4-7-11-13)5-8-12-13/h2-8H2,1H3 |
InChI Key |
BJMVMCLSNWRFSD-UHFFFAOYSA-N |
SMILES |
CC[Si]12OCCN(CCO1)CCO2 |
Canonical SMILES |
CC[Si]12OCCN(CCO1)CCO2 |
Key on ui other cas no. |
2097-16-7 |
Origin of Product |
United States |
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